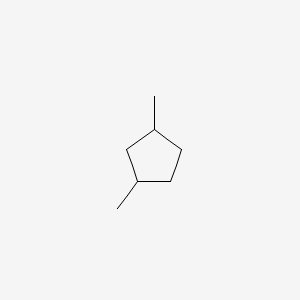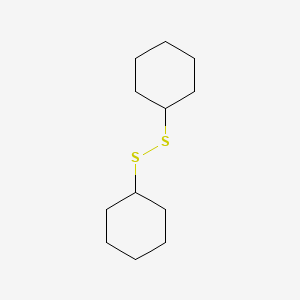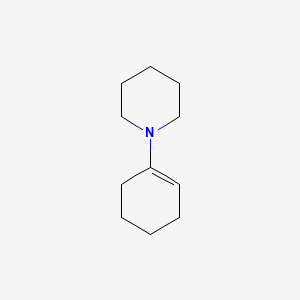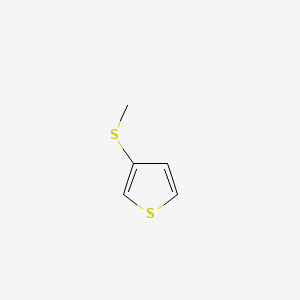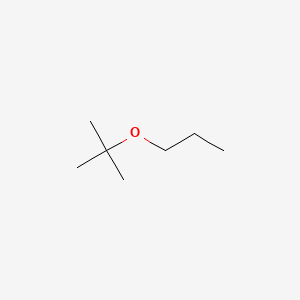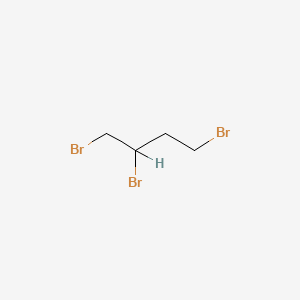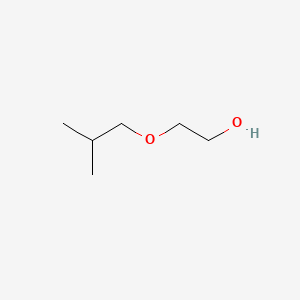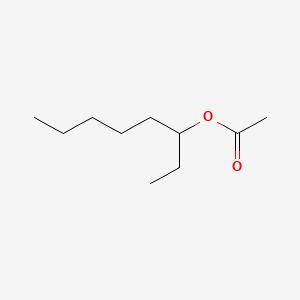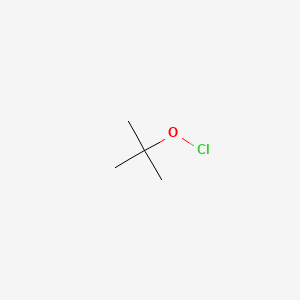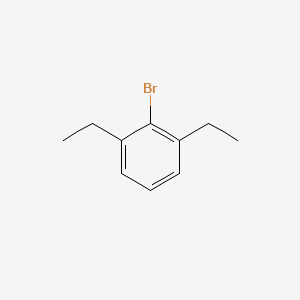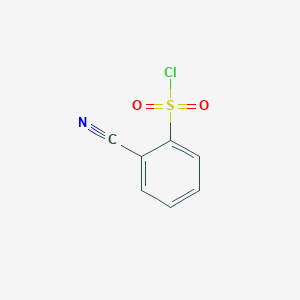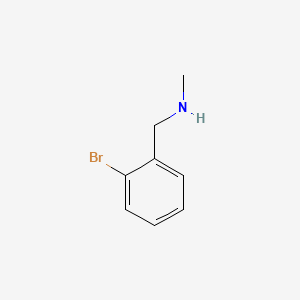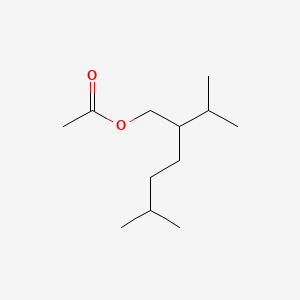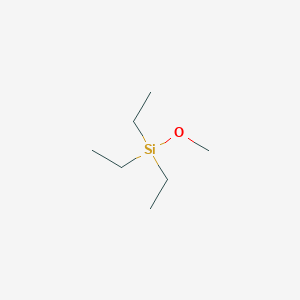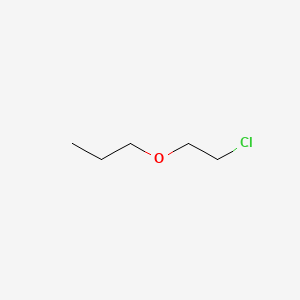
1-(2-Chloroethoxy)propane
説明
Molecular Structure Analysis
The molecular formula of 1-(2-Chloroethoxy)propane is C5H11ClO . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1-(2-Chloroethoxy)propane has a molecular weight of 122.59 . It has a melting point of -60 °C, a boiling point of 129-132 °C, and a density of 0.96 . The refractive index is between 1.4157-1.4177 . It is a clear liquid that is colorless to almost colorless . Its water solubility is 6.2 g/L at 20 ºC .科学的研究の応用
Chemical Reactions and Properties
- The reaction of 1,1,3-tri-(β-chloroethoxy)propane with sodium alcoholates like sodium methylate leads to the substitution of chlorine atoms with methoxy groups, resulting in compounds like 1,1-di-(β-methoxyethoxy)-3-(β-chloroethoxy)propane.
- Reaction with acrolein leads to the synthesis of compounds like Acrolein bis-2-chloroethyl acetal and 1,1,3-tris-2-chloroethoxypropane. These compounds undergo further reactions with sodium alcoholates, forming derivatives like 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy) propane.
Synthesis of Anion Polymerization Initiators
- 1-Chloro-3-(2′-ethoxyethoxy)-propane, a derivative, can be used to synthesize 3-(2′-ethoxyethoxy)propyl lithium, an anion polymerization initiator.
Biotransformation by Methylosinus trichosporium
- Biotransformation of chlorinated propanes like 1,2,3-trichloropropane by Methylosinus trichosporium OB3b reveals insights into the environmental persistence and transformation of such compounds.
Environmental and Biotechnological Applications
- Studies on the transformation of chlorinated propanes like 1,2-dichloropropane by anaerobic bacteria shed light on the complete dechlorination process and its environmental significance.
- The selective oxidation of propane to acetone and 2-propanol using catalysts like Au/TS-1 has implications in the field of catalysis and chemical synthesis.
- A study demonstrates the efficient treatment of groundwater contaminated by compounds like 1,4-dioxane and chlorinated aliphatics through aerobic cometabolic biodegradation, offering insights into environmental remediation techniques.
Synthesis of Other Organic Compounds
- 1-(2-Chloroethoxy)propane can be used to synthesize other organic compounds, such as esters, amines, and ethers .
Ingredient in Surfactants, Foaming Agents, and Detergents
Mass Spectrometry Studies
Synthesis of 1-[2-(2-Chloroethoxy)ethoxy]propane
- 1-(2-Chloroethoxy)propane can be used to synthesize 1-[2-(2-Chloroethoxy)ethoxy]propane, a compound with a molecular formula of C7H15ClO2 .
Mass Spectrometry Studies
- 1-(2-Chloroethoxy)propane is used in mass spectrometry studies to understand its electron ionization behavior .
Synthesis of Other Organic Compounds
Ingredient in Surfactants, Foaming Agents, and Detergents
- 1-(2-Chloroethoxy)propane can also be used as an ingredient in surfactants, foaming agents, and detergents .
Synthesis of 1-[2-(2-Chloroethoxy)ethoxy]propane
Safety And Hazards
1-(2-Chloroethoxy)propane is classified as a flammable liquid (Category 3) and has acute toxicity (Category 3) for oral and inhalation routes . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
1-(2-chloroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSGQOSIWVMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194982 | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)propane | |
CAS RN |
42149-74-6 | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42149-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042149746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



